4-Amino-N-(1-aza-tricyclo[3.3.1.0*3,7*]non-4-yl)-5-chloro-2-methoxy-benzamide; hydrochloride
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Overview
Description
Preparation Methods
The synthesis of SC-52491 involves several key steps, starting with the Diels-Alder condensation of fumaric acid (S)-methyl lactate ester with cyclopentadiene to form a norbornene derivative . This intermediate undergoes a series of reactions, including saponification, iodolactonization, and Hofmann-type rearrangement, to yield the primary amine. Subsequent steps involve the formation of a sulfonamide, cleavage of the iodolactone ring, ozonolysis, and reduction to form the final azanoradamantane structure .
Chemical Reactions Analysis
SC-52491 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different functional groups.
Reduction: Reduction reactions can be used to modify the compound’s structure.
Substitution: Substitution reactions are common, particularly in the formation of derivatives.
Common Reagents and Conditions: Reagents such as lithium hydroxide, iodine, thionyl chloride, and carbonyldiimidazole are used in the synthesis and modification of SC-52491.
Major Products: The major products formed from these reactions include various intermediates and the final azanoradamantane structure.
Scientific Research Applications
Mechanism of Action
SC-52491 exerts its effects by acting as a serotonin 5-HT4 receptor agonist and 5-HT3 receptor antagonist . This dual activity allows it to modulate serotonin signaling pathways, which are crucial for various physiological processes, including gastrointestinal motility and neurotransmission . The compound’s interaction with these receptors helps alleviate symptoms of gastrointestinal disorders and has potential antiemetic effects .
Comparison with Similar Compounds
SC-52491 is unique due to its dual activity on serotonin receptors. Similar compounds include:
SC-52490: Another azanoradamantane compound with similar structure but different activity profile.
Other Serotonin Receptor Modulators: Compounds that target serotonin receptors but may not have the same dual activity as SC-52491.
SC-52491 stands out due to its potent activity as both a 5-HT4 receptor agonist and 5-HT3 receptor antagonist, making it a valuable compound for therapeutic research .
Properties
Molecular Formula |
C16H20ClN3O2 |
---|---|
Molecular Weight |
321.80 g/mol |
IUPAC Name |
4-amino-N-(1-azatricyclo[3.3.1.03,7]nonan-4-yl)-5-chloro-2-methoxybenzamide |
InChI |
InChI=1S/C16H20ClN3O2/c1-22-14-4-13(18)12(17)3-10(14)16(21)19-15-9-2-8-5-20(6-9)7-11(8)15/h3-4,8-9,11,15H,2,5-7,18H2,1H3,(H,19,21) |
InChI Key |
MRKYTIJPEALHEE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)NC2C3CC4C2CN(C4)C3)Cl)N |
Synonyms |
SC-52491 |
Origin of Product |
United States |
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